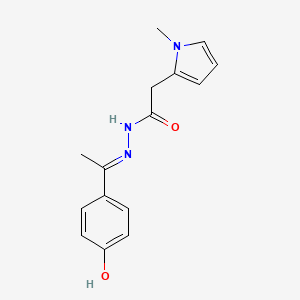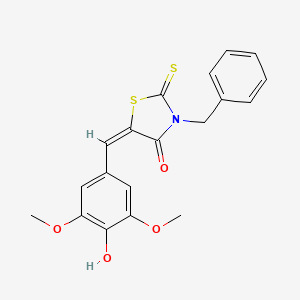![molecular formula C19H22BrN3O2 B11666652 (3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine CAS No. 303105-19-3](/img/structure/B11666652.png)
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine is a complex organic compound that features a benzylidene group substituted with bromine and methoxy groups, as well as a piperazine ring substituted with a methoxy-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine typically involves multi-step organic reactions. One common route starts with the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde. This intermediate is then reacted with 4-(2-methoxy-phenyl)-piperazine in the presence of a suitable base to form the desired compound. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography might also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxy-benzylidene-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine.
Substitution: 3-azido-4-methoxy-benzylidene-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine.
Aplicaciones Científicas De Investigación
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: 4-formyl-2-methoxyphenyl acetate.
Benzothiazole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine is unique due to its specific substitution pattern and the presence of both benzylidene and piperazine moieties. This combination of structural features may confer distinct biological activities and synthetic utility compared to other similar compounds.
Propiedades
Número CAS |
303105-19-3 |
|---|---|
Fórmula molecular |
C19H22BrN3O2 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C19H22BrN3O2/c1-24-18-8-7-15(13-16(18)20)14-21-23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13-14H,9-12H2,1-2H3/b21-14+ |
Clave InChI |
QZKBYCJJLJMWKC-KGENOOAVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666570.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11666578.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11666586.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666592.png)
![2,6-dibromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666609.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666613.png)
![(5Z)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11666614.png)
![2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide](/img/structure/B11666620.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666631.png)
![(5Z)-3-benzyl-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666633.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666634.png)

